3,7-Dimethyl-1,3-octadiene
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Overview
Description
3,7-Dimethyl-1,3-octadiene is an organic compound with the molecular formula C10H18. It is a type of diene, meaning it contains two double bonds within its carbon chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,7-Dimethyl-1,3-octadiene involves the use of geraniol as a starting material. The process typically includes the following steps:
Formation of Geraniol Trichloroacetimidate: Geraniol is reacted with trichloroacetonitrile in the presence of sodium hydride and anhydrous diethyl ether. The reaction is carried out at low temperatures (below 0°C) to form geraniol trichloroacetimidate.
Reflux with Xylene: The trichloroacetimidate is then refluxed with xylene for several hours to yield 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene.
Final Conversion: The intermediate product is further treated with sodium hydroxide in ethanol to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-1,3-octadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or alcohols.
Reduction: Hydrogenation can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
Scientific Research Applications
3,7-Dimethyl-1,3-octadiene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,3-octadiene involves its interaction with various molecular targets. The double bonds in the molecule allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in organic synthesis and industrial applications .
Comparison with Similar Compounds
Linalool: (±)-3,7-Dimethyl-1,6-octadien-3-ol, known for its use in fragrances and flavors.
Ocimene: 3,7-Dimethyl-1,3,6-octatriene, used in perfumery and as a plant defense compound.
Uniqueness: 3,7-Dimethyl-1,3-octadiene is unique due to its specific structure and reactivity. Unlike linalool, which contains an alcohol group, this compound is purely a hydrocarbon, making it more suitable for certain industrial applications where alcohol groups may be undesirable .
Properties
IUPAC Name |
3,7-dimethylocta-1,3-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,8-9H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFRGYQELQKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C(C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1091553 |
Source
|
Record name | 3,7-Dimethyl-1,3-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1091553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44914-94-5 |
Source
|
Record name | 3,7-Dimethyl-1,3-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1091553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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